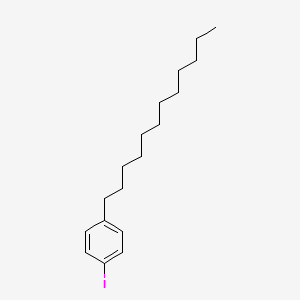
1-Dodecyl-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-4-iodobenzene is an organic compound with the molecular formula C18H29I . It is characterized by a benzene ring substituted with a dodecyl group (a twelve-carbon alkyl chain) and an iodine atom at the para position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-iodobenzene can be synthesized through various methods. One common approach involves the iodination of 1-dodecylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1-dodecyl-4-aminobenzene, 1-dodecyl-4-hydroxybenzene, etc.
Coupling Products: Biaryl compounds or extended aromatic systems.
Scientific Research Applications
1-Dodecyl-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of liquid crystals and organic semiconductors.
Biological Studies: Investigated for its potential in drug delivery systems due to its hydrophobic dodecyl chain.
Mechanism of Action
The mechanism of action of 1-dodecyl-4-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. In coupling reactions, the palladium catalyst facilitates the oxidative addition of the iodine atom, forming a palladium-aryl complex. This complex then undergoes transmetallation and reductive elimination steps to form the final product.
Comparison with Similar Compounds
- 1-Dodecyl-4-bromobenzene
- 1-Dodecyl-4-chlorobenzene
- 1-Dodecyl-4-fluorobenzene
Comparison: 1-Dodecyl-4-iodobenzene is unique due to the relatively weak carbon-iodine bond, making it more reactive in substitution and coupling reactions compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity is advantageous in synthetic applications where high reactivity is desired.
Properties
CAS No. |
170698-90-5 |
|---|---|
Molecular Formula |
C18H29I |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-iodododecylbenzene |
InChI |
InChI=1S/C18H29I/c1-2-3-4-5-6-10-15-18(19)16-11-14-17-12-8-7-9-13-17/h7-9,12-13,18H,2-6,10-11,14-16H2,1H3 |
InChI Key |
XCHZLNUUCYPION-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)I |
Canonical SMILES |
CCCCCCCCC(CCCC1=CC=CC=C1)I |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2628151.png)
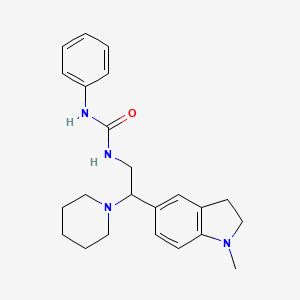
![2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide](/img/structure/B2628154.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2628155.png)
![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2628156.png)

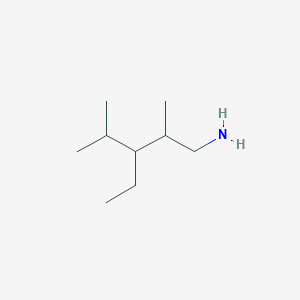


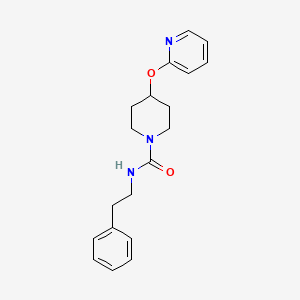
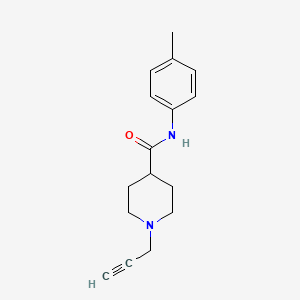
![3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2628170.png)

![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)
